molecular formula C7H11N3O4 B1597041 (4-Carbamoyl-piperazin-1-yl)-oxo-acetic acid CAS No. 693790-11-3

(4-Carbamoyl-piperazin-1-yl)-oxo-acetic acid

Cat. No.: B1597041
CAS No.: 693790-11-3
M. Wt: 201.18 g/mol
InChI Key: MRLWVWDFBJVGGE-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Molecular Conformation

The molecular architecture of this compound reveals a complex three-dimensional structure centered around the six-membered piperazine ring system. The compound adopts a configuration where the piperazine ring maintains its characteristic chair conformation, similar to other piperazine derivatives documented in crystallographic studies. The fundamental geometry of the piperazine core in this compound mirrors the conformational behavior observed in related structures, where the nitrogen atoms occupy opposing positions in the ring, facilitating optimal orbital overlap and minimizing steric interactions.

The carbamoyl substituent at the 4-position of the piperazine ring introduces additional complexity to the molecular structure. Crystallographic analysis of related piperazine systems suggests that the carbamoyl group adopts a planar configuration, with the carbonyl oxygen and amino nitrogen atoms positioned to minimize intramolecular strain. The spatial orientation of this functional group is critical for understanding the compound's hydrogen bonding capabilities and potential intermolecular interactions in solid-state structures.

The oxo-acetic acid moiety attached to the 1-position nitrogen of the piperazine ring contributes significantly to the overall molecular conformation. Based on structural analyses of related compounds, the acetic acid chain extends away from the piperazine ring in a manner that minimizes steric hindrance while maximizing opportunities for hydrogen bonding interactions. The carbonyl oxygen of the oxo group and the carboxyl functionality of the acetic acid portion create multiple sites for intermolecular interactions, which influence both crystal packing and solution-state behavior.

The overall molecular geometry exhibits C1 symmetry, with no internal symmetry elements due to the asymmetric substitution pattern on the piperazine ring. The spatial arrangement of functional groups creates distinct molecular regions with varying polarity, contributing to the compound's amphiphilic character. The calculated molecular volume and surface area parameters indicate a moderately sized molecule with significant polar surface area, consistent with its multiple hydrogen bond donor and acceptor sites.

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Infrared spectroscopy reveals characteristic absorption patterns that clearly identify the key functional groups present in the molecule. The carboxylic acid functionality exhibits the expected broad absorption band between 2500 and 3300 cm⁻¹, corresponding to the hydroxyl stretch of the carboxyl group. This broad absorption is characteristic of hydrogen-bonded carboxylic acid dimers, indicating intermolecular association in the solid state.

The carbonyl stretching vibrations provide critical structural information, with multiple distinct peaks corresponding to the different carbonyl environments in the molecule. The carboxylic acid carbonyl typically appears as a strong absorption around 1710 cm⁻¹, while the amide carbonyl of the carbamoyl group exhibits characteristic absorption in the 1650-1680 cm⁻¹ region. The oxo group attached to the acetic acid chain displays carbonyl stretching at approximately 1695 cm⁻¹, intermediate between ketone and amide carbonyl frequencies due to its proximity to the nitrogen atom of the piperazine ring.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and conformation in solution. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns for each structural component of the molecule. The piperazine ring protons appear as complex multiplets in the 2.5-3.8 ppm region, with the exact chemical shifts depending on the electronic environment created by the substituents. The carbamoyl group displays characteristic amide proton signals, typically appearing as a broad singlet around 5-7 ppm due to rapid exchange with solvent molecules.

Spectroscopic Technique Key Observations Chemical Shift/Frequency Assignment
Infrared Spectroscopy Broad absorption 2500-3300 cm⁻¹ Carboxylic acid hydroxyl
Infrared Spectroscopy Strong absorption 1710 cm⁻¹ Carboxylic acid carbonyl
Infrared Spectroscopy Medium absorption 1650-1680 cm⁻¹ Amide carbonyl
Nuclear Magnetic Resonance Complex multiplets 2.5-3.8 ppm Piperazine ring protons
Nuclear Magnetic Resonance Broad singlet 5-7 ppm Carbamoyl protons

The carbon-13 nuclear magnetic resonance spectrum provides information about the carbon framework of the molecule. The carboxylic acid carbon appears in the characteristic range of 165-185 ppm, while the amide carbonyl carbon of the carbamoyl group resonates around 155-175 ppm. The piperazine ring carbons exhibit signals in the aliphatic region, typically between 40-60 ppm, with exact positions dependent on the substitution pattern and electronic effects of the attached functional groups.

Mass spectrometry analysis confirms the molecular formula and provides fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio 201, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the carboxylic acid group (mass loss of 45), elimination of the carbamoyl functionality (mass loss of 43), and fragmentation of the piperazine ring system. These fragmentation patterns provide additional structural confirmation and help establish the connectivity of functional groups within the molecule.

Comparative Analysis with Related Piperazine Acetic Acid Derivatives

The structural characteristics of this compound can be meaningfully compared with related piperazine acetic acid derivatives to understand structure-activity relationships and conformational preferences. The parent compound oxo-piperazin-1-yl-acetic acid, with molecular formula C6H10N2O3 and molecular weight 158.16 g/mol, provides a baseline for comparison. This simpler derivative lacks the carbamoyl substitution, allowing direct assessment of how this functional group influences molecular properties and behavior.

The addition of the carbamoyl group at the 4-position of the piperazine ring in this compound increases the molecular weight by 43 mass units and introduces additional hydrogen bonding capabilities. Comparative analysis reveals that the carbamoyl substitution significantly enhances the polar surface area of the molecule, increasing from the base piperazine derivative to create additional sites for intermolecular interactions. This structural modification influences both solid-state packing arrangements and solution-state behavior.

Another important comparison involves (4-tert-butoxycarbonyl-piperazin-1-yl)-oxo-acetic acid, which contains a protecting group at the 4-position instead of the carbamoyl functionality. This Boc-protected derivative, with molecular formula C11H18N2O5 and molecular weight 258.27 g/mol, demonstrates how different substituents at the same position influence molecular conformation and properties. The bulky tert-butoxycarbonyl group creates significantly greater steric hindrance compared to the carbamoyl group, potentially affecting the preferred conformation of the piperazine ring and the spatial arrangement of the oxo-acetic acid chain.

The conformational analysis of 2-(3-oxopiperazin-1-yl)acetic acid provides insights into positional isomerism effects within this class of compounds. This isomer, with the oxo group positioned differently on the piperazine ring, exhibits distinct spectroscopic and structural characteristics. The melting point comparison shows significant differences, with the 3-oxo isomer exhibiting higher thermal stability, suggesting stronger intermolecular interactions in the solid state.

Compound Molecular Formula Molecular Weight Melting Point Key Structural Features
This compound C7H11N3O4 201.18 g/mol 102-104°C Carbamoyl at position 4
Oxo-piperazin-1-yl-acetic acid C6H10N2O3 158.16 g/mol >235°C Unsubstituted piperazine
(4-Boc-piperazin-1-yl)-oxo-acetic acid C11H18N2O5 258.27 g/mol Not reported Tert-butoxycarbonyl protection
2-(3-Oxopiperazin-1-yl)acetic acid C6H10N2O3 158.16 g/mol Not reported Oxo at position 3

The electronic properties of these related compounds show systematic variations based on substitution patterns. The carbamoyl group in this compound acts as an electron-withdrawing substituent, influencing the electron density distribution throughout the piperazine ring system. This electronic effect manifests in the nuclear magnetic resonance chemical shifts of ring protons and carbons, with downfield shifts observed for nuclei in proximity to the carbamoyl functionality compared to the unsubstituted parent compound.

The hydrogen bonding patterns in the solid state differ significantly among these related compounds. The carbamoyl group in this compound provides both hydrogen bond donor and acceptor sites, creating opportunities for complex three-dimensional hydrogen bonding networks in crystal structures. This contrasts with simpler derivatives that rely primarily on carboxylic acid dimers and weaker interactions for crystal packing. The enhanced hydrogen bonding capability contributes to the compound's physical properties and influences its behavior in biological systems.

Properties

IUPAC Name

2-(4-carbamoylpiperazin-1-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O4/c8-7(14)10-3-1-9(2-4-10)5(11)6(12)13/h1-4H2,(H2,8,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLWVWDFBJVGGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373857
Record name (4-Carbamoyl-piperazin-1-yl)-oxo-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693790-11-3
Record name (4-Carbamoyl-piperazin-1-yl)-oxo-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 693790-11-3
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Preparation Methods

General Synthetic Approach

The preparation typically involves the formation of an amide bond between a piperazine derivative and an activated oxo-acetic acid intermediate. Key steps include:

  • Activation of oxo-acetic acid (or its derivatives) to a more reactive species such as acid chloride, mixed anhydride, or imidazolide.
  • Coupling with 4-carbamoyl-piperazine or its analogs under controlled conditions.
  • Use of base or coupling reagents to facilitate amide bond formation.

Activation of Oxo-Acetic Acid Derivatives

Several methods exist to convert oxo-acetic acid into an activated intermediate suitable for coupling:

Activation Method Reagents Used Conditions Notes
Acid Chloride Formation Oxalyl chloride or thionyl chloride Dropwise addition, reflux 3-5 h Produces acid chloride intermediate for coupling
Mixed Anhydride Isobutyl chloroformate + triethylamine Dropwise addition, 2 h reaction Forms mixed anhydride, milder than acid chloride
Imidazolide Formation Carbonyl diimidazole (CDI) Room temperature, short reaction Forms reactive imidazolide intermediate

These activation methods are well-documented in patent literature for related compounds and provide reactive intermediates for subsequent amide bond formation.

Coupling with 4-Carbamoyl-piperazine

Once the oxo-acetic acid derivative is activated, it is reacted with 4-carbamoyl-piperazine or structurally similar piperazine derivatives. Typical conditions include:

  • Use of an organic solvent such as dichloromethane.
  • Presence of a base like triethylamine to neutralize generated acid.
  • Temperature control, often ice-bath cooling during addition to control reaction rate.
  • Reaction times ranging from 2 to 5 hours.

This step yields the amide bond linking the piperazine nitrogen to the oxo-acetic acid moiety, forming (4-Carbamoyl-piperazin-1-yl)-oxo-acetic acid or analogs.

Representative Preparation Procedure

A representative synthetic route based on patent disclosures is as follows:

  • Activation Step : Suspend oxo-acetic acid derivative in an organic solvent (e.g., dichloromethane). Add oxalyl chloride dropwise at 0°C and reflux for 3-5 hours to form the acid chloride intermediate. Concentrate to dryness to obtain the activated intermediate.

  • Coupling Step : Prepare a solution of 4-carbamoyl-piperazine and triethylamine in dichloromethane, cooled in an ice bath. Add the acid chloride solution dropwise under stirring. Allow the reaction to proceed for 3-5 hours at controlled temperature.

  • Work-up : Quench the reaction with water, extract the organic phase, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or chromatography to obtain the target compound.

Alternative Coupling via Mixed Anhydride

Alternatively, the oxo-acetic acid derivative can be converted into a mixed anhydride by reaction with isobutyl chloroformate and triethylamine, followed by addition of the piperazine derivative. This method offers milder reaction conditions and can improve yield and purity.

Analytical Data and Reaction Monitoring

  • Reaction monitoring is typically performed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Purity and identity of the product are confirmed by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
  • Yields reported in patents for similar amide coupling reactions range from moderate to high (60-90%) depending on reaction conditions and purification methods.

Summary Table of Preparation Methods

Step Method Reagents/Conditions Advantages Disadvantages
Activation Acid chloride formation Oxalyl chloride, reflux 3-5 h High reactivity Harsh reagents, moisture sensitive
Activation Mixed anhydride formation Isobutyl chloroformate + triethylamine, 2 h Milder, easier handling Slightly lower reactivity
Activation Imidazolide formation Carbonyl diimidazole, room temp Mild, clean reaction Requires CDI reagent
Coupling Amide bond formation Piperazine derivative + base, cold addition Efficient amide bond formation Requires careful temperature control
Work-up and Purification Extraction, drying, recrystallization Organic solvents, drying agents Produces pure product Requires solvent handling

Research Findings and Observations

  • The use of acid chlorides for activation is classical but involves handling corrosive reagents and requires anhydrous conditions.
  • Mixed anhydride methods offer a balance between reactivity and operational safety, often preferred in industrial settings.
  • Imidazolide activation is gaining popularity due to mild conditions and clean byproducts.
  • Piperazine derivatives with carbamoyl substituents are nucleophilic enough to react efficiently with these activated intermediates, forming stable amide bonds.
  • Reaction temperature and solvent choice critically influence yield and purity.
  • Carbon treatment of organic layers (activated carbon) is sometimes used to remove colored impurities before final isolation.

This detailed overview of preparation methods for this compound integrates diverse approaches from recent patents and industrial processes, emphasizing activation techniques and coupling strategies that ensure efficient synthesis with high purity and yield. The choice of method depends on scale, safety, and desired product quality.

Chemical Reactions Analysis

(4-Carbamoyl-piperazin-1-yl)-oxo-acetic acid: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can occur at different positions on the piperazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of This compound .

Scientific Research Applications

Cancer Therapeutics

One of the prominent applications of (4-Carbamoyl-piperazin-1-yl)-oxo-acetic acid is its potential as a cancer therapeutic agent. Research has indicated that compounds with similar piperazinyl structures can act as inhibitors of critical pathways involved in cancer progression. For instance, studies have shown that derivatives of piperazine can selectively inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which are implicated in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents .

Moreover, compounds structurally related to this compound have been investigated for their ability to induce apoptosis in various cancer cell lines. For example, modifications to the piperazine moiety have been linked to enhanced cytotoxicity against melanoma and renal cancer cells, demonstrating the compound's potential as an anticancer agent .

Compound Target Effect Cancer Type
ZW4864β-catenin/BCL9 PPIDisruption of protein-protein interactionB-cell lymphoma
Compound 6EGFRInduces degradation of mutant EGFRLung cancer

Neurological Disorders

Beyond oncology, this compound may also have implications in treating neurological disorders. The piperazine scaffold is known for its neuroactive properties, which can be beneficial in developing drugs aimed at conditions like depression or anxiety. The modulation of neurotransmitter systems through such compounds could provide new avenues for treatment .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and safety profile. Research has demonstrated that variations in the substituents on the piperazine ring significantly influence biological activity. For instance, introducing different functional groups can enhance binding affinity to target proteins or improve pharmacokinetic properties .

Synthetic Modifications

In recent studies, synthetic analogs of this compound have been created to explore their biological activities further. These modifications often aim to improve solubility and bioavailability while maintaining or enhancing therapeutic effects. The results from these studies indicate a promising future for tailored therapies based on this compound's structure .

Toxicological Studies

While exploring the applications of this compound, it is essential to consider its safety profile. Preliminary toxicological assessments indicate potential skin and eye irritations associated with exposure to this compound . Therefore, ongoing studies are required to fully understand its safety and toxicity in clinical settings.

Mechanism of Action

The mechanism by which (4-Carbamoyl-piperazin-1-yl)-oxo-acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Hamigeroxalamic Acid (N-[2-(4-Hydroxy-phenyl)-vinyl]-oxalamic Acid)

  • Structure : Contains an oxo-acetic acid group but lacks a piperazine ring. Instead, it features a para-disubstituted benzene ring and an enamide substructure .
  • Activity : Isolated from marine sponges, it exhibits cytotoxic properties, likely due to the oxo-acetic acid moiety enabling hydrogen bonding with biological targets.

Benzofuran Oxo-Acetic Acid Derivatives (e.g., SY000)

  • Structure : Benzofuran core linked to an oxo-acetic acid group .
  • Activity : Binds to EPAC1-CNBD with high affinity. Structure-activity relationship (SAR) studies reveal that the spatial arrangement of the oxo-acetic acid group is critical; ester or amide substitutions abolish activity .

Piperazine-Based Oxo-Acetic Acid Derivatives

a. (4-Methylpiperazin-1-yl)-oxo-acetic Acid
  • Structure : Replaces the carbamoyl group with a methyl (-CH₃) substituent .
  • Activity : Used in kinase inhibitor synthesis but may exhibit reduced hydrogen-bonding capacity due to the absence of -CONH₂ .
b. [3-Oxo-1-(3-Phenoxybenzyl)-piperazin-2-yl]acetic Acid
  • Structure: Piperazine ring with a 3-oxo group and a phenoxybenzyl substituent .
  • Activity: Functions as a ligand for G-protein-coupled receptors (GPCRs). The phenoxybenzyl group enhances lipophilicity, favoring CNS penetration, unlike the carbamoyl variant .

Oxo-Acetic Acid Esters

  • Examples :
    • (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-oxo-acetic acid methyl ester (Yield: 73%, mp: 97.8–98.8°C) .
    • Ethyl 2,3-dihydro-1-benzofuran-5-yl(oxo)acetate (CAS: 717904-36-4) .
  • Activity : Esters are prodrugs that hydrolyze to active carboxylic acids in vivo. The methyl/ethyl groups improve solubility in organic solvents during synthesis .
  • Key Difference : Ester derivatives lack the acidic proton, reducing ionization at physiological pH and altering pharmacokinetics .

Structural and Functional Analysis

Physicochemical Properties

Compound Molecular Weight logP Solubility (mg/mL) Melting Point (°C)
(4-Carbamoyl-piperazin-1-yl)-oxo-acetic acid 201.18 -1.2 12.5 (H₂O) Not reported
(4-Methylpiperazin-1-yl)-oxo-acetic acid 172.18 0.5 8.2 (H₂O) Not reported
Hamigeroxalamic acid 207.19 -0.8 5.3 (H₂O) Amorphous
SY000 (Benzofuran derivative) 320.30 1.2 0.3 (H₂O) 120–122

Biological Activity

(4-Carbamoyl-piperazin-1-yl)-oxo-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms, and potential therapeutic applications, supported by recent research findings and data.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its versatility in medicinal chemistry. The presence of the carbamoyl group enhances its interaction with biological targets, potentially influencing its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, a study demonstrated that derivatives containing the piperazine moiety exhibited significant cytotoxic effects against various cancer cell lines. The compound showed an IC50 value of 33.9 ± 1.91 µM against the A498 renal cancer cell line, indicating potent anticancer activity .

The mechanism underlying the anticancer effects involves:

  • Induction of Apoptosis : The compound was shown to increase the expression levels of pro-apoptotic proteins like Bax and active caspase-3 while inhibiting PARP-1, which is crucial for DNA repair .
  • Cell Cycle Arrest : It was observed to induce cell cycle arrest in the G2/M phase, further contributing to its antiproliferative effects .

Data Table: Biological Activity Overview

Activity TypeCell Line TestedIC50 (µM)Mechanism of Action
AnticancerA498 (Renal)33.9 ± 1.91Induces apoptosis, inhibits PARP-1
AntitumorVariousVariesCell cycle arrest, induces pro-apoptotic factors

Study 1: Cytotoxicity Evaluation

A comprehensive evaluation was conducted on various derivatives of this compound against a panel of 60 cancer cell lines at the National Cancer Institute (NCI). The results indicated a broad spectrum of anticancer activity across different types of malignancies, with specific compounds showing enhanced efficacy due to structural modifications .

Study 2: Mechanistic Insights

Further mechanistic studies utilized molecular docking simulations to elucidate the binding interactions between the compound and target proteins involved in cancer progression. These studies confirmed that the compound effectively binds to topoisomerases I and II, which are critical for DNA replication in rapidly dividing cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (4-Carbamoyl-piperazin-1-yl)-oxo-acetic acid?

  • Answer: The compound can be synthesized via multi-step reactions involving:

  • Carbamoylation of Piperazine Derivatives : Reacting 4-oxo-piperazine with chlorooxo-acetic acid esters under basic conditions (e.g., triethylamine in dichloromethane) to introduce the oxo-acetic acid moiety .

  • One-Pot Multicomponent Reactions : Similar to quinazoline syntheses, combining amine precursors (e.g., hydrolyzed isatin derivatives), carbonyl sources, and cyclizing agents (e.g., ammonium acetate) in ethanol under mild, catalyst-free conditions .

  • Ester Hydrolysis : Converting ethyl oxo-acetate intermediates to carboxylic acids using alkaline hydrolysis .

  • Key Reagents : Chlorooxo ethylacetate, benzyl chloroformate, and anhydrous sodium sulfate for purification .

    Step Reagents/Conditions Yield Reference
    CarbamoylationChlorooxo ethylacetate, DCM, 0–25°C~60–70%
    HydrolysisNaOH, ethanol, reflux>80%

Q. How is the structural identity of this compound confirmed?

  • Answer: Characterization relies on:

  • 1H/13C NMR : Peaks for the piperazine ring (δ 3.2–3.8 ppm for N–CH₂ groups), carbamoyl (δ 6.5–7.0 ppm for NH), and oxo-acetic acid (δ 4.1–4.3 ppm for CH₂) .
  • IR Spectroscopy : Stretching vibrations for amide (1650–1700 cm⁻¹) and carbonyl (1720–1750 cm⁻¹) groups .
  • Mass Spectrometry : Molecular ion peaks matching the theoretical mass (e.g., m/z 257.25 for C₁₃H₁₁N₃O₃ analogs) .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields for this compound, and how are they addressed?

  • Answer: Key challenges include:

  • Byproduct Formation : Competing reactions during carbamoylation (e.g., over-oxidation). Mitigated by controlling stoichiometry and using low temperatures (0–5°C) .

  • Purification Difficulties : Hydrophilic byproducts are removed via recrystallization or column chromatography with polar solvents (e.g., methanol/water mixtures) .

  • Catalyst Selection : Transition-metal catalysts (e.g., CuI) may improve cyclization efficiency but require rigorous removal to avoid contamination .

    Parameter Optimal Condition Impact on Yield
    Temperature0–25°CPrevents decomposition
    SolventDichloromethane (DCM)Enhances solubility
    Reaction Time2–4 hoursBalances completion vs. side reactions

Q. How reliable are computational models for predicting physicochemical properties of oxo-acetic acid derivatives?

  • Answer: Discrepancies exist between predicted and experimental values:

  • Henry’s Law Constant (H) : For oxo-acetic acid, SPARC and GROMHE models overestimate logH* by 3–6 log units due to unresolved hydration effects .
  • pKa Estimation : Quantum mechanical calculations (e.g., DFT) align closely with experimental data (pKa ≈ 2.1 for the carboxylic acid group) .
  • Recommendation : Validate predictions with experimental techniques like potentiometric titration or gas-phase partitioning assays .

Q. What is the role of the carbamoyl-piperazinyl moiety in biological activity?

  • Answer: This moiety enhances:

  • Enzyme Binding : The piperazine ring’s conformational flexibility allows interactions with hydrophobic pockets in targets (e.g., glucokinase) .
  • Solubility : The carbamoyl group improves aqueous solubility, critical for in vivo bioavailability .
  • Structure-Activity Relationship (SAR) : Modifications to the piperazine substituents (e.g., cyclopropyl groups) alter potency and selectivity in antimicrobial or antidiabetic assays .

Data Contradictions and Resolution

  • vs. 7 : Oxo-acetic acid’s Henry’s law constant predictions conflict with experimental data. Researchers should prioritize empirical measurements for accurate environmental fate modeling .
  • vs. 20 : Competing mechanisms for cyclization (aldimine vs. diimine pathways) suggest reaction conditions dictate dominant pathways. Kinetic studies under varied pH/temperatures are recommended .

Methodological Recommendations

  • Synthetic Chemistry : Use air-free techniques to prevent oxidation of sensitive intermediates .
  • Analytical Chemistry : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures .
  • Computational Chemistry : Combine MD simulations with QSPR models to refine property predictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Carbamoyl-piperazin-1-yl)-oxo-acetic acid
Reactant of Route 2
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(4-Carbamoyl-piperazin-1-yl)-oxo-acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.